N-benzyl-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-benzyl-3-(1-piperidinylsulfonyl)benzamide”, benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine nucleus, such as this one, are found in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, showing a wide variety of biological activities .
Mode of Action
Compounds with a piperidine nucleus are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that piperidine derivatives are present in many important synthetic drug molecules, which have diverse biological activities and therapeutic possibilities .
Pharmacokinetics
The pharmacokinetics of compounds with a piperidine nucleus are generally well-studied, and these compounds are widely used as a building block in the synthesis of organic compounds, including medicinal products .
Result of Action
Compounds with a piperidine nucleus are known to exhibit a wide variety of biological activities .
Action Environment
It’s known that the biological activity of compounds with a piperidine nucleus can be influenced by various factors, including the environment .
properties
IUPAC Name |
N-benzyl-3-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(20-15-16-8-3-1-4-9-16)17-10-7-11-18(14-17)25(23,24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXYZIGXQZJYPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332286 | |
Record name | N-benzyl-3-piperidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
300667-25-8 | |
Record name | N-benzyl-3-piperidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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